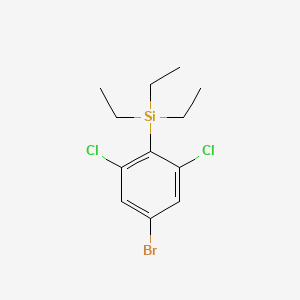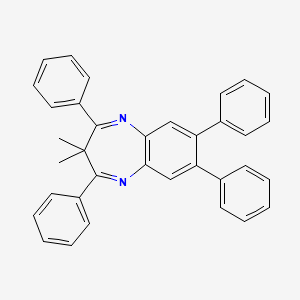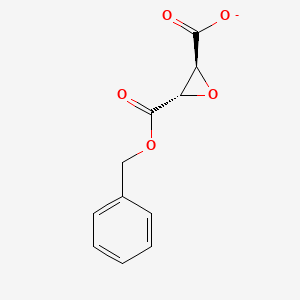
(2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate is a chiral epoxide compound with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring an oxirane ring and a phenylmethoxycarbonyl group, makes it a valuable intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate typically involves the epoxidation of a suitable precursor. One common method is the asymmetric epoxidation of allylic alcohols using chiral catalysts. For instance, the Sharpless epoxidation method can be employed, where a chiral titanium-tartrate complex catalyzes the reaction in the presence of tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yield and enantioselectivity. This may include the use of continuous flow reactors to ensure precise control over reaction parameters and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to open the oxirane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
(2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating biochemical pathways.
Medicine: It is employed in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of fine chemicals and as a building block in the synthesis of polymers and other materials .
Wirkmechanismus
The mechanism of action of (2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-phenylmethoxycarbonyloxirane-2-carboxylate: This stereoisomer differs in the configuration of the oxirane ring, leading to different reactivity and biological activity.
(2R,3R)-3-phenylmethoxycarbonyloxirane-2-carboxylate: Another stereoisomer with distinct properties and applications.
(2S,3S)-3-amino-2-hydroxybutanoic acid: A structurally related compound with an amino group instead of the phenylmethoxycarbonyl group
Uniqueness
The uniqueness of (2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable tool in asymmetric synthesis and the development of chiral pharmaceuticals .
Eigenschaften
CAS-Nummer |
646532-92-5 |
|---|---|
Molekularformel |
C11H9O5- |
Molekulargewicht |
221.19 g/mol |
IUPAC-Name |
(2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H10O5/c12-10(13)8-9(16-8)11(14)15-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)/p-1/t8-,9-/m0/s1 |
InChI-Schlüssel |
MSOZTSXXIISYMG-IUCAKERBSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H]2[C@H](O2)C(=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2C(O2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Octane-1,8-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12585229.png)
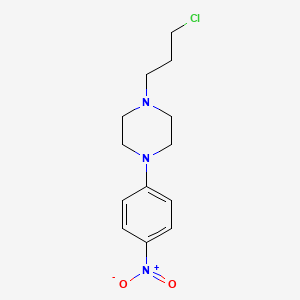
![Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B12585242.png)
![1-({[2-(Undecylamino)ethyl]amino}methyl)cyclohexan-1-OL](/img/structure/B12585249.png)

![9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline](/img/structure/B12585264.png)
![10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid](/img/structure/B12585272.png)
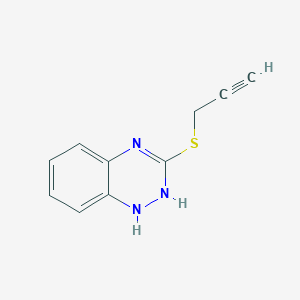

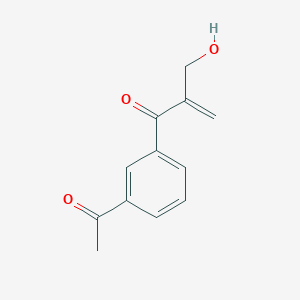
![Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury](/img/structure/B12585298.png)
